5-amino-1-[(4-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899972-95-3) is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:
- A 4-chlorobenzyl group at position 1, contributing to lipophilicity and aromatic interactions.
- A carboxamide moiety at position 4, linked to a 3-fluoro-4-methylphenyl group, which introduces steric and electronic effects.
The chloro, fluoro, and methyl substituents likely modulate target binding, solubility, and metabolic stability.
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-2-7-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYNFHQQRPONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-[(4-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C17H15ClFN5O
- Molecular Weight : 359.79 g/mol
- InChIKey : VNWSQJOKHZYWJX-UHFFFAOYSA-N
Structural Characteristics
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the chlorophenyl and fluoro-methyl phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
-
Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : Exhibited an IC50 value of 2.5 µM.
- MCF-7 (breast cancer) : Demonstrated an IC50 value of 1.8 µM.
- HCT116 (colon cancer) : Showed an IC50 value of 3.0 µM.
- Mechanism of Action : The compound's anticancer activity is believed to be mediated through:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and phenyl substituents significantly influence biological activity:
- Chloro Group : The presence of a chlorine atom on the phenyl ring enhances cytotoxicity by increasing electron-withdrawing capacity, which may improve binding affinity to target proteins.
- Fluoro Group : The fluorine substitution on the methyl phenyl group appears to enhance lipophilicity and membrane permeability, facilitating better cellular uptake.
Comparative Efficacy
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 2.5 | Mitochondrial dysfunction |
| MCF-7 | 1.8 | Cell cycle arrest |
| HCT116 | 3.0 | Apoptosis induction |
Study 1: Anticancer Activity in Preclinical Models
A preclinical study evaluated the efficacy of this compound against various human cancer xenografts in mice. Results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone, indicating its potential as a therapeutic agent.
Study 2: Combination Therapy
Research has also explored the use of this compound in combination with standard chemotherapeutics such as doxorubicin. The combination therapy showed enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Carboxamides
Key Findings :
Substituent Effects on Bioactivity: The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to the carbamoylmethyl group in Selwood et al.’s scaffold . This may improve membrane permeability but reduce solubility.
Role of the 5-Amino Group: The 5-amino substituent in the target compound distinguishes it from derivatives with methyl or trifluoromethyl groups at this position (e.g., ). This amino group may facilitate hydrogen bonding with biological targets, a critical feature absent in non-amino analogs.
Carboxamide vs. Carboxylic Acid :
- The carboxamide moiety in the target compound likely improves metabolic stability compared to carboxylic acid derivatives (e.g., ), which are prone to ionization or enzymatic hydrolysis.
Halogen Substituents :
- Chlorine (electron-withdrawing) and fluorine (electronegative) substituents on aromatic rings enhance binding to hydrophobic pockets in proteins, as seen in antibacterial and antitumor triazoles .
Table 2: Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
